NU6027

概述

描述

NU6027 是一种有效的共济失调毛细血管扩张突变 和Rad3 相关激酶 (ATR) 以及细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制剂。 最初开发为 CDK2 抑制剂,this compound 在增强 DNA 损伤剂的细胞毒性方面显示出巨大潜力,使其成为癌症治疗的有希望的候选药物 .

准备方法

合成路线和反应条件: NU6027 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度 .

工业生产方法: 虽然 this compound 的具体工业生产方法没有广泛记录,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件,使用更大的反应器,并实施结晶或色谱等纯化技术以获得大量最终产品 .

化学反应分析

反应类型: NU6027 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变 this compound 上的官能团,可能改变其生物活性。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产品: 从这些反应中形成的主要产物包括各种 this compound 的类似物和衍生物,每种具有潜在不同的生物活性和性质 .

科学研究应用

Key Applications

-

Cancer Therapy

- Chemo-sensitization : NU6027 has been shown to enhance the efficacy of chemotherapeutic agents. In studies involving human breast cancer (MCF7) and ovarian cancer (A2780) cell lines, this compound significantly increased the cytotoxicity of cisplatin and hydroxyurea. This effect was particularly pronounced in cells with functional p53 and mismatch repair pathways, indicating its potential for targeted therapies in specific tumor types .

- Synthetic Lethality : The compound demonstrates synthetic lethality when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in cells deficient in single-strand break repair mechanisms. This suggests a promising therapeutic strategy for cancers with specific DNA repair deficiencies .

-

Neuroprotection

- Recent studies indicate that this compound may also inhibit neuronal death caused by traumatic brain injury (TBI) by reducing oxidative stress through inhibition of transient receptor potential cation channel 5 (TRPC5). This application highlights its potential beyond oncology, suggesting neuroprotective properties that warrant further investigation .

-

Antimycobacterial Activity

- This compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further exploration as an antimicrobial agent. The compound's ability to inhibit specific protein kinases associated with bacterial growth presents a novel application in infectious disease treatment .

Table 1: Summary of Cytotoxicity Studies

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| ATR Inhibition | Disrupts G2/M checkpoint, enhancing sensitivity to DNA-damaging agents |

| Synthetic Lethality | Potentiates effect of PARP inhibitors in DNA repair-deficient cells |

| TRPC5 Channel Inhibition | Reduces oxidative stress in neuronal cells post-TBI |

Case Studies

- Breast Cancer Treatment : In a controlled study involving MCF7 cells, this compound was administered alongside cisplatin. Results showed a significant increase in cell death compared to cisplatin alone, demonstrating its role as a potent chemosensitizer .

- Neuroprotection Post-TBI : A study assessed the effects of this compound on neuronal survival following TBI. The results indicated that administration of this compound led to reduced neuronal death and oxidative stress markers, suggesting its potential application in neuroprotective strategies .

- Antimycobacterial Screening : A chemical screening identified this compound as an effective inhibitor against Mycobacterium tuberculosis, highlighting its versatility as a therapeutic agent beyond oncology .

作用机制

NU6027 通过抑制 ATR 和 CDK2 的活性来发挥其作用。ATR 是细胞对 DNA 损伤反应的关键调节因子,this compound 对其抑制导致 DNA 修复受损和对 DNA 损伤剂的敏感性增加。CDK2 参与细胞周期调控,this compound 对其抑制导致细胞周期停滞和凋亡。 This compound 对 ATR 和 CDK2 的联合抑制增强了 DNA 损伤剂的细胞毒性作用,使其成为有效的化学增敏剂 .

类似化合物:

VE-821: 另一种与 this compound 具有类似性质的 ATR 抑制剂。

AZD6738: 一种与 DNA 损伤剂联合使用的有效 ATR 抑制剂。

This compound 的独特性: this compound 独特地双重抑制 ATR 和 CDK2,提供协同作用,增强 DNA 损伤剂的细胞毒性。 这种双重抑制使 this compound 成为研究 ATR 和 CDK2 抑制联合作用的宝贵工具,并且是癌症治疗中联合疗法的有希望的候选药物 .

相似化合物的比较

VE-821: Another ATR inhibitor with similar properties to NU6027.

AZD6738: A potent ATR inhibitor used in combination with DNA-damaging agents.

Uniqueness of this compound: this compound is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes this compound a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .

生物活性

NU6027, a small molecule originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, has emerged as a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. Its biological activity extends to various applications, particularly in cancer therapy and antimicrobial activity against Mycobacterium tuberculosis. This article examines the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.

ATR Inhibition

this compound inhibits ATR with an IC50 value of approximately 6.7 μM, significantly enhancing the cytotoxic effects of DNA-damaging agents like hydroxyurea and cisplatin in an ATR-dependent manner. The compound disrupts G2/M cell cycle arrest following DNA damage, impairs homologous recombination repair, and increases sensitivity to other chemotherapeutic agents, particularly in cells with functional p53 and mismatch repair (MMR) systems .

Synthetic Lethality

Research indicates that this compound exhibits synthetic lethality when DNA single-strand break repair is compromised, such as through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1 . This property highlights its potential as a therapeutic agent in combination therapies for cancers with specific genetic backgrounds.

Efficacy in Cancer Models

This compound has been tested in various cancer cell lines, including breast cancer (MCF7) and ovarian cancer (A2780). The following table summarizes key findings from studies evaluating its efficacy:

| Cell Line | IC50 (μM) | Effect on Cisplatin Sensitivity | Mechanism |

|---|---|---|---|

| MCF7 | 6.7 | Enhanced by 2-fold | ATR inhibition |

| A2780 | 2.8 | Greatest in p53 functional cells | MMR dependency |

These findings suggest that this compound's effectiveness varies with the genetic context of the tumor cells, making it a promising candidate for personalized cancer therapy .

Antimycobacterial Activity

In addition to its antitumor properties, this compound has shown significant activity against Mycobacterium tuberculosis. It inhibits the growth of M. bovis BCG and M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 1.56 μM. The compound specifically targets Ser/Thr protein kinases PknD and PknG, which are crucial for mycobacterial growth and survival .

This compound's mechanism against mycobacteria involves:

- Inhibition of autophosphorylation activity associated with PknD and PknG.

- Induction of apoptosis in macrophages infected with M. tuberculosis.

- Modulation of host signaling pathways to enhance antimicrobial activity .

Case Studies

- Breast Cancer Study : In MCF7 cells, this compound was shown to potentiate the effects of cisplatin significantly, leading to increased apoptosis rates compared to controls. This study emphasized the importance of ATR inhibition in enhancing the efficacy of conventional chemotherapeutics .

- Tuberculosis Model : In murine models infected with M. tuberculosis, this compound treatment resulted in a marked reduction in bacterial load within macrophages and tissues, suggesting its potential as a novel antitubercular agent .

常见问题

Basic Research Questions

Q. What are the primary kinase targets of NU6027, and how are their inhibitory constants (Ki) determined?

this compound primarily inhibits ATR, CDK1/2, and DNA-PK with Ki values of 0.4 μM, 2.5 μM/1.3 μM, and 2.2 μM, respectively . These Ki values are typically determined via in vitro kinase assays using recombinant proteins and ATP-competitive inhibition models. Researchers should validate these values in cellular contexts using Western blotting to assess phosphorylation status of downstream targets (e.g., CHK1 for ATR inhibition) .

Q. How does this compound enhance the cytotoxicity of DNA-damaging agents like cisplatin or hydroxyurea?

this compound potentiates DNA damage by inhibiting ATR, a kinase critical for replication stress response. In ovarian cancer cells (e.g., OVCAR-3/4), this compound (4–6 μM) synergizes with cisplatin (1–9 μM) to reduce cell viability, measured via clonogenic assays or flow cytometry . This synergy is ATR-dependent and enhances apoptosis in cells with defective DNA repair pathways (e.g., XRCC1 deficiency) .

Q. What experimental models are suitable for studying this compound’s neuroprotective effects against oxidative stress?

Primary mixed cortical cultures exposed to H2O2 or zinc (Zn<sup>2+</sup>) are optimal. This compound (10–25 μM) reduces neuronal death by inhibiting TRPC5-mediated Ca<sup>2+</sup> influx, measured via FluoZin-3 AM (Zn<sup>2+</sup>) or RGECO1 (Ca<sup>2+</sup>) fluorescence . PI staining or LDH release assays quantify neuroprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s temporal effects on cytokine release (e.g., TNF-α)?

In macrophages, this compound suppresses TNF-α release at 3 hours post-LPS exposure by inhibiting ATR but shows no effect at 6 hours . To address this, use time-lapse cytokine profiling (ELISA/MSD assays) and compare ATR activity (phospho-ATR Western blot) across timepoints. Contradictions may arise from compensatory signaling pathways (e.g., ATM activation) .

Q. What methodologies optimize this compound’s synthetic lethality in DNA repair-deficient cancer models?

In XRCC1-deficient cells (e.g., EM-C11/CHO), combine this compound (4–6 μM) with PARP inhibitors or cisplatin. Use siRNA knockdown (XRCC1, ATR) to validate synthetic lethality. Measure synergy via combination index (CI) calculated from dose-response curves (e.g., CompuSyn software) .

Q. How does this compound’s inhibition of TRPC5 contribute to neuroprotection in traumatic brain injury (TBI) models?

In TBI rats, this compound (10 mg/kg) reduces hippocampal neuronal death by blocking TRPC5-mediated Ca<sup>2+</sup> overload. Use MAP2/DAPI co-staining to quantify surviving neurons and electrophysiology in TRPC5-transfected HEK293 cells to confirm channel inhibition .

Methodological & Data Analysis Questions

Q. What protocols ensure reliable this compound solubility and stability in cell culture assays?

Reconstitute this compound in DMSO (5.5 mg/mL solubility) with brief sonication. For long-term storage, keep powder at -20°C (3-year stability) and dissolved stock at -80°C (1-year stability). Pre-test solubility in media (e.g., ≤1 mg/mL in aqueous buffers) to avoid precipitation .

Q. How should researchers design dose-response experiments to assess this compound’s dual CDK/ATR inhibition?

Use a gradient (0.5–25 μM) in CDK2-sensitive (e.g., MCF7) and ATR-sensitive (e.g., CP70-A2 ovarian) cell lines. Monitor CDK2 activity via Rb phosphorylation (Western blot) and ATR activity via CHK1 phosphorylation. Distinguish off-target effects using selective CDK inhibitors (e.g., roscovitine) as controls .

Q. What statistical approaches address variability in this compound’s IC50 across cell lines?

IC50 variability (e.g., 10 μM GI50 in MCF7 vs. 6 μM in OVCAR-3) arises from differential ATR/CDK expression. Normalize data to basal kinase activity (qPCR/Western blot) and apply ANOVA with post-hoc Tukey tests. Use nonlinear regression (GraphPad Prism) for curve fitting .

Q. Contradiction & Mechanism Elucidation

Q. Why does this compound fail to protect astrocytes from oxidative stress despite neuronal specificity?

this compound’s neuroprotection is TRPC5-dependent, a channel absent in astrocytes. Validate via TRPC5 knockout models and cell-type-specific Ca<sup>2+</sup> imaging. In pure astrocyte cultures, this compound does not alter Zn<sup>2+</sup>/Ca<sup>2+</sup> dynamics, confirming neuron-specificity .

Q. How to reconcile this compound’s CDK inhibition with its CDK-independent neuroprotective effects?

While this compound inhibits CDKs (Ki ~1–2.5 μM), neuroprotection occurs at lower concentrations (10 μM) via TRPC5 blockade. Use kinase-dead CDK mutants or CDK2/ATR double-knockout models to decouple effects. Prioritize TRPC5 electrophysiology in CDK-null cells .

属性

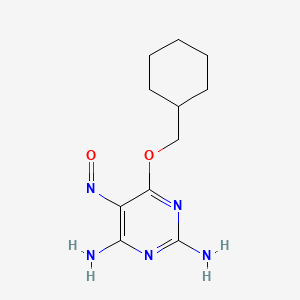

IUPAC Name |

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWXOLHKVGDQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327960 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220036-08-8 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。